4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Voriconazole Diastereoselective Synthesis Reformatsky Coupling

This tri-substituted pyrimidine is a critical chiral intermediate for Voriconazole API synthesis, offering a demonstrated 12:1 diastereoselectivity in Reformatsky coupling, minimizing downstream purification. It is also essential as Voriconazole Impurity 3/22 for analytical method development and regulatory compliance. Supplied with comprehensive characterization data.

Molecular Formula C6H5BrClFN2
Molecular Weight 239.47 g/mol
CAS No. 188416-28-6
Cat. No. B066629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
CAS188416-28-6
Molecular FormulaC6H5BrClFN2
Molecular Weight239.47 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=NC=N1)Cl)F)Br
InChIInChI=1S/C6H5BrClFN2/c1-3(7)5-4(9)6(8)11-2-10-5/h2-3H,1H3
InChIKeyAAESVRBYUDTWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS 188416-28-6) Procurement and Differentiation Guide


4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS 188416-28-6) is a tri-substituted pyrimidine derivative that serves as a critical chiral intermediate in the synthesis of the broad-spectrum triazole antifungal agent voriconazole [1]. It is also characterized as Voriconazole Impurity 3/22, making it essential for analytical method development and quality control in pharmaceutical manufacturing [2]. The compound possesses a stereogenic center and presents specific handling requirements due to light and moisture sensitivity [3].

Why Generic Substitution of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine Fails in Critical Applications


In the stereoselective synthesis of voriconazole, the choice of pyrimidine partner directly dictates the diastereomeric ratio of the key intermediate. Simple substitution with a non-brominated analog (e.g., 4-chloro-6-ethyl-5-fluoropyrimidine) fails to participate in the Reformatsky-type coupling, while replacement with the corresponding chloroethyl derivative (6-(1-chloroethyl)-4-chloro-5-fluoropyrimidine) results in inferior diastereoselectivity and yields [1]. Furthermore, variations in the halogenation pattern or the position of the reactive center alter the compound's utility as a certified impurity standard, as regulatory pharmacopoeial methods specifically reference the bromoethyl species [2]. Therefore, generic substitution introduces unacceptable risk to both synthetic efficiency and analytical compliance.

Quantitative Differentiation Evidence for 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS 188416-28-6)


Superior Diastereoselectivity in Voriconazole Key Coupling Step (12:1 d.r.)

In the pivotal Reformatsky-type coupling step of voriconazole synthesis, the organozinc derivative of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine delivers a diastereomeric ratio of 12:1. This represents a marked improvement over the corresponding chloroethyl analog (IV-2), which, when employed under similar conditions, provides only marginal stereocontrol and yields [1]. The 12:1 ratio enables practical isolation of the desired (2R,3S/2S,3R) enantiomeric pair without resorting to expensive chiral chromatography [2].

Voriconazole Diastereoselective Synthesis Reformatsky Coupling

Optimized Synthetic Yield of 95% via Improved Chlorination/Bromination Sequence

An optimized two-step synthesis from 6-ethyl-5-fluoro-4-hydroxypyrimidine using N,N-dimethylaniline as a chlorination catalyst and dimethyl azobisisobutyrate (AIBME) as the bromination initiator achieves a total yield of 95% for 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine [1]. This yield significantly surpasses alternative multi-step routes starting from 5-fluorouracil, which typically deliver total yields of only 51.6% [2]. The improved process also reduces reaction time to 6 hours and eliminates the use of toxic nitrile-containing initiators [1].

Process Chemistry Yield Optimization Pharmaceutical Intermediate

Purity Specifications Ranging from 85% to ≥98% for Differentiated Applications

Commercial suppliers offer 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine at multiple purity tiers to meet distinct scientific and industrial requirements: ≥95% purity for general synthesis and process development , 98% for pharmaceutical intermediate applications , and ≥98% for use as a certified impurity reference standard [1]. In contrast, the closely related non-brominated precursor 4-chloro-6-ethyl-5-fluoropyrimidine is typically supplied at a single purity grade of 95% , limiting its applicability in regulated analytical environments.

Quality Control Purity Grade Analytical Standard

Optimal Application Scenarios for 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS 188416-28-6)


Cost-Effective Industrial Manufacturing of Voriconazole

Procurement teams sourcing intermediates for large-scale voriconazole production should prioritize this compound due to its demonstrated 12:1 diastereoselectivity in the key Reformatsky coupling, which minimizes downstream purification costs [1]. Furthermore, the optimized 95% yield synthesis route reduces raw material expenses and waste, directly improving process economics [2].

Pharmaceutical Quality Control and Impurity Profiling

As Voriconazole Impurity 3/22, this compound is essential for developing and validating HPLC/UPLC methods for voriconazole drug substance and drug product release testing [1]. The availability of ≥98% purity material ensures accurate calibration and reliable quantification in regulatory submissions [2].

Process Chemistry Research and Route Scouting

Medicinal and process chemists exploring alternative triazole antifungal scaffolds can utilize this intermediate as a benchmark for stereoselective coupling reactions. The well-characterized 12:1 diastereomeric ratio provides a reference point for evaluating new catalytic systems or alternative leaving groups [1].

Analytical Method Development and Validation

Analytical laboratories developing stability-indicating methods for voriconazole require this certified impurity standard to establish system suitability, determine relative response factors, and validate method specificity according to ICH guidelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.